An In-Depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in Advanced Drug Delivery
An In-Depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in Advanced Drug Delivery
This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), CAS number 1069-79-0, tailored for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, its critical role in nanomedicine, and practical methodologies for formulation and analysis, ensuring a blend of theoretical knowledge and field-proven insights.
Introduction: The Quintessential Phospholipid for Modern Therapeutics
1,2-distearoyl-sn-glycero-3-phosphoethanolamine, commonly known as DSPE, is a high-purity, synthetic phospholipid that has become an indispensable component in the formulation of advanced drug delivery systems.[1][2][3] Its structure, featuring a hydrophilic phosphoethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains, imparts unique properties that are leveraged in liposomes, lipid nanoparticles (LNPs), and other nanocarriers.[3][4][5] DSPE is particularly valued for its ability to form stable bilayers and to serve as a robust anchoring molecule for polymers like polyethylene glycol (PEG), which is fundamental to the development of "stealth" nanoparticles that can evade the immune system and prolong circulation times.[6][7][8][9]
Part 1: Physicochemical Characterization of DSPE
Understanding the fundamental properties of DSPE is paramount for its effective application. These characteristics dictate its behavior in solution, its interaction with other lipids, and the ultimate stability and performance of the final nanoparticle formulation.
Molecular Structure
DSPE is an amphiphilic molecule composed of three key moieties: a polar phosphoethanolamine headgroup, a chiral glycerol backbone, and two nonpolar, saturated stearic acid tails.[5] This amphiphilicity drives its self-assembly into bilayer structures in aqueous environments.
Caption: General molecular structure of DSPE.
Core Physicochemical Data
The distinct properties of DSPE, particularly its high melting point, are a direct consequence of its long, saturated acyl chains, which allow for tight packing and strong van der Waals interactions within a lipid bilayer.
| Property | Value | Source(s) |
| CAS Number | 1069-79-0 | [5][] |
| Molecular Formula | C41H82NO8P | [][11] |
| Molecular Weight | 748.07 g/mol | [5][11] |
| Melting Point (Tm) | 172-173 °C (in pure form) | [][12] |
| Phase Transition Temp. | ~74°C (fully hydrated) | [13] |
| Appearance | White to off-white powder or crystalline solid | [5][12] |
| Purity | ≥ 98% (typically by TLC and/or GC) | [5] |
Solubility Profile
The solubility of DSPE is a critical consideration during the formulation process.
-
Aqueous Media: DSPE is practically insoluble in water and will instead self-assemble into lamellar structures.[3][14]
-
Organic Solvents: It exhibits limited solubility in ethanol and DMSO.[][14] It is commonly dissolved in chloroform or mixtures of chloroform and methanol, such as a 3:1 ratio, to create the initial lipid stock solutions for formulation.[5][]
Part 2: The Role of DSPE in Drug Delivery Formulations
DSPE's utility extends beyond being a simple structural lipid. Its specific attributes are harnessed to engineer nanoparticles with desired in vivo performance characteristics.
Structural Integrity and Membrane Rigidity
The two 18-carbon saturated stearoyl chains of DSPE result in a high phase transition temperature (Tm) of approximately 74°C when fully hydrated.[13] This is significantly above physiological body temperature (37°C).
Causality: By incorporating DSPE into a lipid bilayer alongside other lipids like DSPC (Tm ~55°C), the resulting membrane exists in a rigid, ordered "gel" state at body temperature.[4][15] This high rigidity minimizes drug leakage from the nanoparticle, enhances its stability in the bloodstream, and prevents premature disassembly, thereby ensuring the therapeutic payload remains encapsulated until it reaches the target site.[4]
The Premier Anchor for PEGylation: Creating "Stealth" Nanoparticles
Perhaps the most significant application of DSPE is its use as a lipid anchor for polyethylene glycol (PEG).[6][7][8] The resulting conjugate, DSPE-PEG, is a cornerstone of "stealth" liposome and LNP technology.[4][9][16]
Mechanism of Action: The DSPE portion of the conjugate securely embeds itself within the nanoparticle's lipid bilayer due to its long C18 chains, which interdigitate strongly with other lipids.[4] The hydrophilic PEG chain then extends from the nanoparticle surface into the aqueous environment, creating a dense, water-rich corona.[17] This steric barrier physically blocks the binding of opsonin proteins from the blood, which are the signals that mark foreign particles for clearance by macrophages of the mononuclear phagocyte system (MPS).[9][18] By evading the MPS, DSPE-PEG-coated nanoparticles achieve significantly prolonged blood circulation times, increasing the probability of reaching their intended pathological targets, such as tumors or sites of inflammation.[6][7][8][9]
Caption: A DSPE-PEGylated "Stealth" Liposome.
Part 3: Practical Methodologies: Formulation and Characterization
The translation of DSPE's properties into a functional therapeutic requires robust and reproducible formulation and characterization protocols.
Protocol 1: Preparation of DSPE-Containing Liposomes via Thin-Film Hydration
This classic method is widely used at the research scale for its simplicity and effectiveness. The goal is to create a homogenous population of unilamellar vesicles of a defined size.
Workflow Diagram
Caption: Workflow for liposome preparation.
Step-by-Step Methodology:
-
Lipid Dissolution: Accurately weigh and dissolve the chosen lipids (e.g., a molar ratio of DSPC, cholesterol, and DSPE-PEG) in a suitable organic solvent like chloroform in a round-bottom flask.
-
Causality: Dissolving in a common solvent ensures a homogenous mixture of the lipid components at the molecular level.
-
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the lipid Tm. This will deposit a thin, uniform lipid film on the inner surface of the flask.
-
Causality: A thin film maximizes the surface area for subsequent hydration, promoting efficient vesicle formation.
-
-
Hydration: Add the aqueous phase (e.g., phosphate-buffered saline, or a solution containing the drug to be encapsulated) to the flask. The temperature of this buffer must be above the Tm of the lipid with the highest transition temperature in the mixture (e.g., >60°C for a DSPC/DSPE formulation).[15] Agitate the flask by hand or vortexing until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Causality: Hydrating above the Tm ensures the lipid bilayers are in a fluid state, allowing them to peel off the flask wall and self-assemble into vesicles correctly.[15]
-
-
Size Reduction (Extrusion): Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membranes multiple times (typically 11-21 passes) while maintaining the temperature above the Tm.
-
Causality: The high shear forces generated by passing the large MLVs through the small pores forces their reorganization into smaller, more uniform unilamellar vesicles (SUVs) whose size is dictated by the membrane pore diameter.
-
Protocol 2: Characterization of DSPE-Containing Formulations
A self-validating characterization cascade is essential to ensure quality, consistency, and performance.
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).[19]
-
Procedure: Dilute a small aliquot of the final liposome suspension in the hydration buffer.[19] Place the sample in the DLS instrument and measure the hydrodynamic diameter and PDI.
-
Self-Validation: A low PDI value (< 0.2) indicates a monodisperse, homogenous population of nanoparticles, validating the effectiveness of the extrusion/sizing process.[20][21] Consistent size measurements across batches confirm the reproducibility of the formulation protocol.
-
-
Zeta Potential Analysis:
-
Technique: Laser Doppler Electrophoresis (often integrated with DLS).[19][22]
-
Procedure: The same diluted sample used for DLS can often be used for zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.
-
Self-Validation: For DSPE-PEG formulations, a near-neutral zeta potential (e.g., 0 to -15 mV) is expected, as the dense PEG layer masks the underlying charges of the lipids.[23] This measurement confirms the successful incorporation and surface presence of the DSPE-PEG, which is critical for the "stealth" effect.
-
-
Encapsulation Efficiency (EE%):
-
Technique: Separation of free drug from encapsulated drug, followed by quantification.
-
Procedure: a. Separation: Remove the unencapsulated (free) drug from the liposome suspension using a method like size exclusion chromatography (SEC) or ultracentrifugation.[24][25] b. Quantification: Measure the drug concentration in the initial formulation (Total Drug). Then, lyse the purified liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) to release the encapsulated drug and measure its concentration (Encapsulated Drug).[25] High-Performance Liquid Chromatography (HPLC) is a common and accurate method for drug quantification.[24][25] c. Calculation: EE% = (Encapsulated Drug / Total Drug) x 100.[25]
-
Self-Validation: A high and reproducible EE% validates that the chosen lipid composition (e.g., the rigid bilayer formed with DSPE) and formulation process are effective at retaining the therapeutic payload.
-
Part 4: Quality Control, Stability, and Handling
The long-term performance of DSPE and its formulations depends on stringent quality control and proper handling.
Purity Assessment of Raw Material
The purity of the starting DSPE material is critical, as impurities can affect formulation stability and introduce toxicity.[26][27]
-
Techniques: A combination of methods is used.
-
HPLC with non-UV detectors (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) is the gold standard for purity assessment, as phospholipids lack strong UV chromophores.[26][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Confirms the chemical structure and identity of the DSPE molecule.[1][26][29]
-
Mass Spectrometry (MS): Verifies the correct molecular weight.[1][26]
-
Stability and Storage
-
DSPE Raw Material: DSPE is susceptible to hydrolysis (cleavage of ester bonds) and oxidation. It should be stored as a powder under inert gas (e.g., nitrogen or argon) at low temperatures, typically -20°C, protected from light and moisture.[2][12][30][31]
-
DSPE-Containing Formulations: Liposomal formulations should be stored refrigerated (e.g., 4°C) and not frozen, as freezing can disrupt the lipid bilayer.[32] Stability should be monitored over time by re-characterizing particle size, PDI, and drug leakage.
Conclusion
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a foundational excipient in the field of nanomedicine. Its well-defined physicochemical properties, particularly its long saturated acyl chains, provide the structural rigidity necessary for creating stable, low-leakage drug carriers. Its most impactful role, however, lies in its function as the preferred lipid anchor for PEGylation, enabling the "stealth" technology that has revolutionized the pharmacokinetics of nanomedicines. A thorough understanding of its properties, coupled with robust formulation and characterization methodologies as outlined in this guide, is essential for any scientist or researcher aiming to develop safe, stable, and effective advanced therapeutic delivery systems.
References
-
DSPE-PEG: A distinctive component in drug delivery system - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
DSPE-PEG: a distinctive component in drug delivery system - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]
-
What are the physical properties of DSPE - PEG2000? - Blog - Shochem. (2025, November 13). Retrieved February 19, 2026, from [Link]
-
DSPE-PEG: A Distinctive Component in Drug Delivery System - Ingenta Connect. (n.d.). Retrieved February 19, 2026, from [Link]
-
Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Functionalized Lipids - DC Chemicals. (n.d.). Retrieved February 19, 2026, from [Link]
-
Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus - MDPI. (2020, July 17). Retrieved February 19, 2026, from [Link]
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing). (2022, January 6). Retrieved February 19, 2026, from [Link]
-
Development and Validation of a Method for Determination of Encapsulation Efficiency of CPT-11/DSPE-mPEG2000 Nanoparticles - Hilaris. (2016, May 30). Retrieved February 19, 2026, from [Link]
-
Storage stability of DSPE-PEG IRN micellar formulations stored at 4 °C... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021, March 26). Retrieved February 19, 2026, from [Link]
-
DSPE - NSP-Functional Polymers & Copolymers. (n.d.). Retrieved February 19, 2026, from [Link]
-
Characterization of liposome samples. Intensity weighted size... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Surface Engineering of Liposomes for Stealth Behavior - MDPI. (2013, October 25). Retrieved February 19, 2026, from [Link]
-
Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique - Pharmaceutical Methods. (2016, January 15). Retrieved February 19, 2026, from [Link]
-
Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG (2000) Micelles. (2026, February 14). Retrieved February 19, 2026, from [Link]
-
Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing). (2023, March 29). Retrieved February 19, 2026, from [Link]
-
A b -Targeted stealth liposome. DSPE-mPEG-2000 lipid conjugate provides... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
How to measure the encapsulation efficiency for liposomes loaded with FAM? (2021, November 23). Retrieved February 19, 2026, from [Link]
-
Characterization of liposomes. (A) Dynamic light scattering (DLS) of... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC. (2023, August 31). Retrieved February 19, 2026, from [Link]
-
Characterization of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine–N-[Methoxy(polyethylene glycerol)-2000] and Its Complex with Doxorubicin Using Nuclear Magnetic Resonance Spectroscopy and Molecular Dynamics | Bioconjugate Chemistry - ACS Publications. (2017, May 18). Retrieved February 19, 2026, from [Link]
- CN114740110B - Method for detecting purity of distearoyl phosphatidylcholine - Google Patents. (n.d.).
-
DSPE 1,2-Distearoyl-Sn-Glycero-3-Phosphoethanolamine - Amerigo Scientific. (n.d.). Retrieved February 19, 2026, from [Link]
-
Characterization of DSPE-mPEG raw materials from different vendors reveals differences in impurity profiles and polymer chain le - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? (2025, April 15). Retrieved February 19, 2026, from [Link]
-
In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features | Molecular Pharmaceutics. (n.d.). Retrieved February 19, 2026, from [Link]
-
A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC. (2022, August 19). Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. guidechem.com [guidechem.com]
- 4. purepeg.com [purepeg.com]
- 5. DSPE - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. researchgate.net [researchgate.net]
- 7. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSPE-PEG: A Distinctive Component in Drug Delivery System: Ingenta Connect [ingentaconnect.com]
- 9. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine Manufacturers, SDS [mubychem.com]
- 13. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. phmethods.net [phmethods.net]
- 20. researchgate.net [researchgate.net]
- 21. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brookhaveninstruments.com [brookhaveninstruments.com]
- 23. mdpi.com [mdpi.com]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. researchgate.net [researchgate.net]
- 26. caymanchem.com [caymanchem.com]
- 27. researchgate.net [researchgate.net]
- 28. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. What are the physical properties of DSPE - PEG2000? - Blog [shochem.com]
- 31. avantiresearch.com [avantiresearch.com]
- 32. researchgate.net [researchgate.net]
